5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Description
5-(furan-2-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
A study by Patel (2020) explored the synthesis and chelating properties of furan ring-containing organic ligands, focusing on their antimicrobial activity against human pathogenic bacteria. This research provides insights into the potential biomedical applications of furan derivatives Patel, 2020.
Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents
Ismail et al. (2004) synthesized a series of compounds involving the furan ring, demonstrating significant antiprotozoal activity, highlighting the therapeutic potential of these molecules against protozoal infections Ismail et al., 2004.
Design, Synthesis, and Antimicrobial Activities of Some Azole Derivatives
Başoğlu et al. (2013) reported on the synthesis of azole derivatives starting from furan-2-carbohydrazide, demonstrating some of these compounds' antimicrobial properties. This work underscores the versatility of furan derivatives in developing new antimicrobial agents Başoğlu et al., 2013.
PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, incorporating a furan ring, for imaging reactive microglia and studying neuroinflammation. This research highlights the application of furan derivatives in neuroimaging and the study of neuropsychiatric disorders Horti et al., 2019.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-21(15-29-17-5-2-1-3-6-17)25-10-8-16(9-11-25)14-23-22(27)18-13-20(30-24-18)19-7-4-12-28-19/h1-7,12-13,16H,8-11,14-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCLGWDWHGFZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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